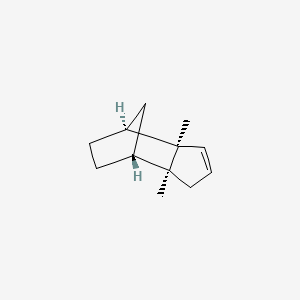![molecular formula C12H8Br2Cl6 B11944001 9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene CAS No. 20389-65-5](/img/structure/B11944001.png)
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[62113,602,7]dodec-4-ene is a complex organic compound characterized by its unique structure and multiple halogen substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves multiple steps, starting from simpler precursors. One common method involves the bromination and chlorination of a tetracyclic dodecene precursor under controlled conditions. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce partially dehalogenated compounds.
Aplicaciones Científicas De Investigación
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Organic Chemistry: Serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Investigated for potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism by which 9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene exerts its effects involves interactions with molecular targets through its halogen atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The pathways involved often include halogen bonding and electron transfer mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid
- 1,7-dibromo-3,4,9,10-tetracarboxylic acid dianhydride
- Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro
Uniqueness
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene is unique due to its specific arrangement of bromine and chlorine atoms on a tetracyclic dodecene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
20389-65-5 |
|---|---|
Fórmula molecular |
C12H8Br2Cl6 |
Peso molecular |
524.7 g/mol |
Nombre IUPAC |
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C12H8Br2Cl6/c13-6-2-1-3(7(6)14)5-4(2)10(17)8(15)9(16)11(5,18)12(10,19)20/h2-7H,1H2 |
Clave InChI |
SUSUGGDVAULJNM-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C(C1C(C2Br)Br)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



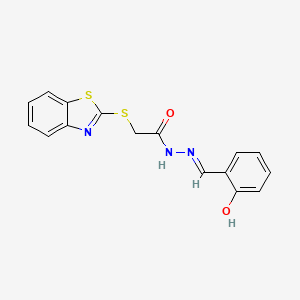

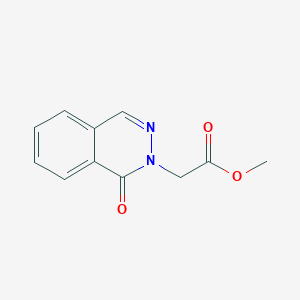
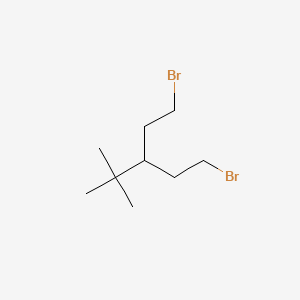
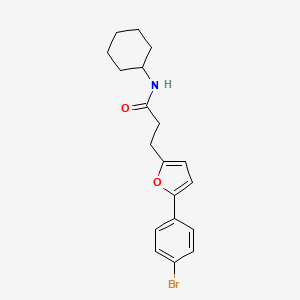
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)


![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
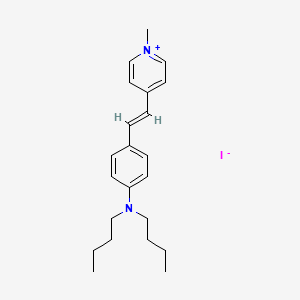

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
